(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827573
InChI: InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine

CAS No.:

Cat. No.: VC15827573

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name (1S)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m0/s1
Standard InChI Key QLKZEIPFTZJBAM-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C1=NC2=CC=CC=C2N1C3CCC3)N
Canonical SMILES CC(C1=NC2=CC=CC=C2N1C3CCC3)N

Introduction

(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that is the enantiomer of (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine. While specific information on the (S)-enantiomer is limited, understanding its structure and potential properties can be inferred from its (R)-counterpart.

Synthesis and Chemical Characteristics

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For cyclobutyl-substituted benzimidazoles, specific conditions might be required to ensure the formation of the desired cyclobutyl group.

Synthesis Pathway

  • Starting Materials: o-Phenylenediamine and cyclobutanecarboxylic acid or its derivatives.

  • Reaction Conditions: Typically involves heating in the presence of an acid catalyst.

  • Product Formation: The benzimidazole ring forms, with the cyclobutyl group attached at the 1-position.

Biological Activity

  • Antimicrobial Activity: Benzimidazoles are known to exhibit antimicrobial properties, which could be relevant for this compound.

  • Pharmacological Potential: Further research is needed to determine its potential pharmacological applications.

Synthesis Overview

StepDescription
1Condensation of o-phenylenediamine with cyclobutanecarboxylic acid derivatives
2Formation of benzimidazole ring with cyclobutyl substitution

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